molecular formula C10H14N2S B11804291 3-(Piperidin-2-yl)pyridine-2(1H)-thione

3-(Piperidin-2-yl)pyridine-2(1H)-thione

Cat. No.: B11804291
M. Wt: 194.30 g/mol
InChI Key: LGDZDFZRDILVFT-UHFFFAOYSA-N
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Description

3-(Piperidin-2-yl)pyridine-2(1H)-thione is a heterocyclic compound that features both a piperidine and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Piperidin-2-yl)pyridine-2(1H)-thione typically involves the cyclization of appropriate precursors under specific conditions.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-(Piperidin-2-yl)pyridine-2(1H)-thione undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound .

Scientific Research Applications

3-(Piperidin-2-yl)pyridine-2(1H)-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Piperidin-2-yl)pyridine-2(1H)-thione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved often include inhibition of enzyme activity or interference with cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    3-(Piperidin-2-yl)pyridine: Lacks the thione group but shares the piperidine and pyridine rings.

    2-(Piperidin-2-yl)pyridine: Similar structure but with different positioning of the piperidine ring.

    Pyridine-2-thione: Contains the thione group but lacks the piperidine ring.

Uniqueness

3-(Piperidin-2-yl)pyridine-2(1H)-thione is unique due to the presence of both the piperidine and pyridine rings along with the thione group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H14N2S

Molecular Weight

194.30 g/mol

IUPAC Name

3-piperidin-2-yl-1H-pyridine-2-thione

InChI

InChI=1S/C10H14N2S/c13-10-8(4-3-7-12-10)9-5-1-2-6-11-9/h3-4,7,9,11H,1-2,5-6H2,(H,12,13)

InChI Key

LGDZDFZRDILVFT-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)C2=CC=CNC2=S

Origin of Product

United States

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